Class-Level Antiviral Potency: Benchmarking Against Acyclovir in HSV-1 Plaque Reduction Assays
This evidence is a class-level inference for the chemotype of CAS 868212-80-0, based on the most structurally proximal analogs available in the primary literature. A head-to-head study of related benzothiazole-pyrimidinesulfonamide scaffolds revealed that potent compounds in this class can achieve superior viral reduction against Herpes Simplex Virus-1 (HSV-1) compared to the standard-of-care acyclovir [1]. The most potent analogs demonstrated viral reduction percentages in the 70–90% range, with significant IC50, CC50, and Selectivity Index (SI) values, indicating a differentiated efficacy profile for this chemical class [1]. While direct quantitative data for CAS 868212-80-0 has not been reported in this specific assay, its inclusion in this structural class suggests it is a relevant candidate for similar profiling.
| Evidence Dimension | Antiviral efficacy (% viral reduction) against HSV-1 |
|---|---|
| Target Compound Data | Data for CAS 868212-80-0 not available. Class-level inference from analogous benzothiazole-pyrimidinesulfonamides. |
| Comparator Or Baseline | Acyclovir; specific class analogs (e.g., compound 9a) achieved 90 ± 2.5% reduction |
| Quantified Difference | Class analogs demonstrate up to a 70-90% viral reduction, surpassing acyclovir's performance in the same assay model. |
| Conditions | Plaque reduction assay against HSV-1. |
Why This Matters
For procurement decisions, this class-level evidence validates the rationale for acquiring CAS 868212-80-0 as a structurally faithful member of a chemotype with proven superior antiviral potency over a clinical standard, de-risking its selection for screening cascades.
- [1] Azzam, R. A., Osman, R. R., & Elgemeie, G. H. (2020). Efficient Synthesis and Docking Studies of Novel Benzothiazole-Based Pyrimidinesulfonamide Scaffolds as New Antiviral Agents and Hsp90α Inhibitors. ACS Omega, 5(3), 1640–1655. https://doi.org/10.1021/acsomega.9b03706. View Source
